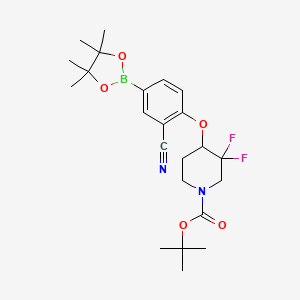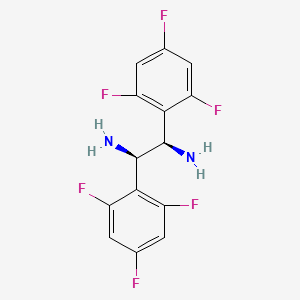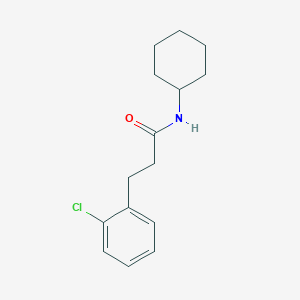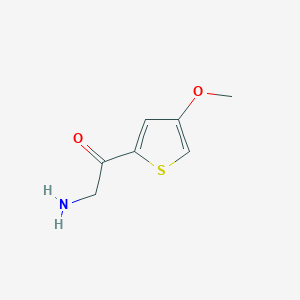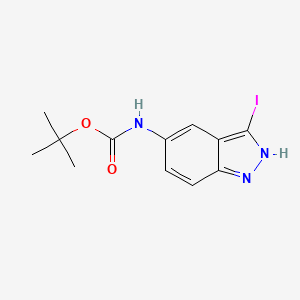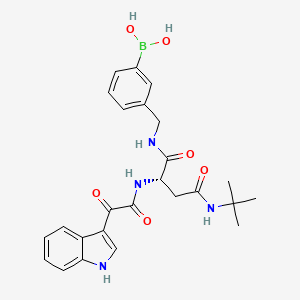
(S)-(3-((2-(2-(1H-Indol-3-yl)-2-oxoacetamido)-4-(tert-butylamino)-4-oxobutanamido)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WZ1831 is a highly selective inhibitor of the human constitutive proteasome chymotryptic subunit (β5c). This compound has shown significant potential in the treatment of multiple myeloma by selectively targeting and killing cancer cells . Its chemical formula is C25H29BN4O6, and it has a molecular weight of 492.34 g/mol .
準備方法
The synthesis of WZ1831 involves several steps, including the formation of key intermediates and their subsequent reactions. The general synthetic route includes:
Formation of the indole derivative: This step involves the reaction of indole with oxalyl chloride to form an indole-2-carboxylic acid chloride intermediate.
Coupling with tert-butylamine: The intermediate is then reacted with tert-butylamine to form an indole-2-carboxamide derivative.
Boronic acid formation: The final step involves the reaction of the indole-2-carboxamide derivative with boronic acid to form WZ1831.
化学反応の分析
WZ1831 undergoes several types of chemical reactions, including:
Oxidation: WZ1831 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: WZ1831 can undergo substitution reactions, particularly at the boronic acid moiety, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
WZ1831 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: Employed in cellular studies to understand the role of the proteasome in cell cycle regulation and apoptosis.
作用機序
WZ1831 exerts its effects by selectively inhibiting the chymotryptic activity of the human constitutive proteasome subunit β5c. This inhibition disrupts the proteasome’s ability to degrade proteins, leading to the accumulation of misfolded and damaged proteins within the cell. The accumulation of these proteins induces cellular stress and triggers apoptosis, particularly in cancer cells that rely heavily on proteasome activity for survival .
類似化合物との比較
WZ1831 is unique in its high selectivity for the β5c subunit of the proteasome. Similar compounds include:
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma, but with less selectivity compared to WZ1831.
Carfilzomib: Another proteasome inhibitor with a broader spectrum of activity.
Ixazomib: An oral proteasome inhibitor with different selectivity profiles.
WZ1831 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C25H29BN4O6 |
|---|---|
分子量 |
492.3 g/mol |
IUPAC名 |
[3-[[[(2S)-4-(tert-butylamino)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-4-oxobutanoyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C25H29BN4O6/c1-25(2,3)30-21(31)12-20(23(33)28-13-15-7-6-8-16(11-15)26(35)36)29-24(34)22(32)18-14-27-19-10-5-4-9-17(18)19/h4-11,14,20,27,35-36H,12-13H2,1-3H3,(H,28,33)(H,29,34)(H,30,31)/t20-/m0/s1 |
InChIキー |
ATSWPXLAIPHFLB-FQEVSTJZSA-N |
異性体SMILES |
B(C1=CC(=CC=C1)CNC(=O)[C@H](CC(=O)NC(C)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)(O)O |
正規SMILES |
B(C1=CC(=CC=C1)CNC(=O)C(CC(=O)NC(C)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


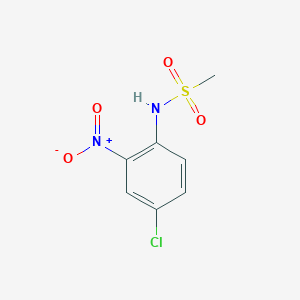
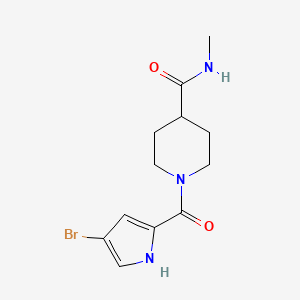
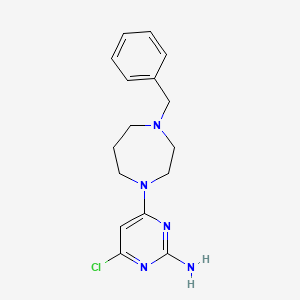
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
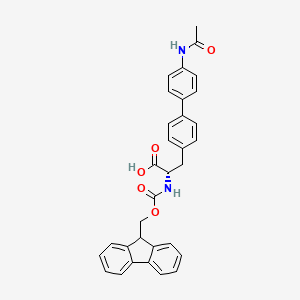
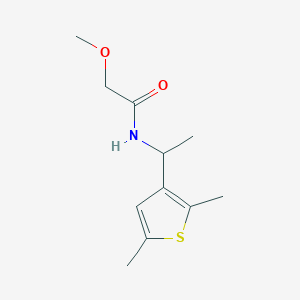
![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
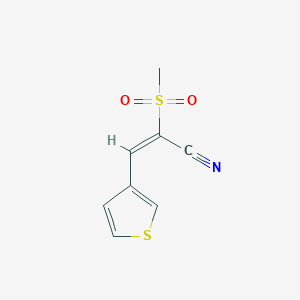
![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
